molecular formula C4H9ClF3NO2 B2710599 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride CAS No. 1989672-21-0

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride

Cat. No.: B2710599
CAS No.: 1989672-21-0
M. Wt: 195.57
InChI Key: NNOBPKZFLFVWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is a trifluoromethyl-substituted aminodiol derivative. These analogs share a propane-1,3-diol backbone but differ in substituents, influencing their chemical behavior and applications .

Properties

IUPAC Name

2-amino-2-(trifluoromethyl)propane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2.ClH/c5-4(6,7)3(8,1-9)2-10;/h9-10H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBPKZFLFVWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-Amino-2-(trifluoromethyl)propane-1,3-diol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving the starting material in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

Buffering Agent:
2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride serves primarily as a buffering agent in biochemical research. It helps maintain stable pH levels in biological and chemical reactions, which is crucial for enzyme activity and protein stability. This compound is particularly effective in maintaining an acidic pH environment, making it suitable for various laboratory applications .

Molecular Biology:
The compound has been confirmed to exhibit DNase and RNase activity, making it valuable in molecular biology for the purification of nucleic acids. Its buffering capacity is essential in processes such as gel electrophoresis and PCR (Polymerase Chain Reaction) where precise pH control is necessary .

Pharmaceutical Applications

Immunosuppressive Agents:
Research has demonstrated that derivatives of 2-amino-2-(trifluoromethyl)propane-1,3-diol exhibit immunosuppressive properties. For instance, compounds synthesized from this base have shown effectiveness in reducing lymphocyte counts in rat models, indicating potential use in organ transplantation to prevent rejection . The structure-activity relationship studies have identified specific substituents that enhance the immunosuppressive effects, suggesting avenues for drug development targeting autoimmune diseases .

Therapeutic Use:
The compound is utilized in formulations for treating metabolic acidosis. It has been rigorously evaluated for safety and efficacy in clinical settings. For example, it is included in the formulation of Keterolac®, a non-steroidal anti-inflammatory drug (NSAID), where it enhances solubility and bioavailability . Its low toxicity profile makes it a favorable candidate for intravenous administration in patients experiencing acidosis due to various medical conditions.

Cosmetic and Industrial Applications

Cosmetic Formulations:
Due to its buffering properties and low aquatic toxicity, 2-amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is also employed in cosmetic products. It acts as an emulsifying agent and stabilizer in creams and lotions, contributing to the overall stability and effectiveness of these formulations .

Aquatic Species Transport:
The compound's ability to regulate pH levels makes it an effective agent for the transport of live aquatic species. Maintaining optimal pH during transport is crucial for the survival of these organisms, highlighting its importance in environmental science and aquaculture .

Case Studies

Study Findings Implications
Synthesis of Immunosuppressive AgentsEvaluated various 2-substituted derivatives for lymphocyte-decreasing effectsPotential development of new immunosuppressive drugs for organ transplantation
Clinical Trials on Metabolic AcidosisDemonstrated safety and efficacy in patients receiving intravenous therapySupports its use as a therapeutic agent for metabolic disorders
Cosmetic Product Stability TestsShowed effectiveness as an emulsifier and stabilizerValidates its application in cosmetic formulations

Mechanism of Action

The mechanism of action of 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino and hydroxyl groups can form hydrogen bonds with target molecules, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences
Property 2-Amino-2-(trifluoromethyl)propane-1,3-diol HCl TRIS HCl (2-Amino-2-(hydroxymethyl)propane-1,3-diol HCl) FTY720 HCl (2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol HCl)
Substituent Trifluoromethyl (-CF₃) Hydroxymethyl (-CH₂OH) 4-Octylphenethyl (aromatic side chain)
Molecular Formula Not explicitly reported C₄H₁₂ClNO₃ C₁₉H₃₄ClNO₂
Molecular Weight Not explicitly reported 157.60 g/mol 343.94 g/mol
Primary Applications Hypothetical: Fluorinated intermediates Buffering agent, biochemical research Immunomodulation (multiple sclerosis, organ transplantation)

Key Observations :

  • TRIS HCl is a widely used buffer due to its hydroxymethyl group, which stabilizes pH in biochemical assays .
  • FTY720 HCl leverages its lipophilic 4-octylphenethyl group for membrane permeability and S1P receptor modulation, enabling therapeutic immunomodulation .
  • The trifluoromethyl group in the target compound may enhance metabolic stability and electronegativity compared to TRIS HCl, but this requires experimental validation.

Mechanistic Insights :

  • FTY720 HCl induces autophagy-dependent apoptosis via Akt-NF-κB pathway suppression .
  • TRIS HCl’s hydroxyl groups facilitate hydrogen bonding, critical for maintaining protein tertiary structures .
Impurity Profiles
Compound Common Impurities Regulatory Limits
TRIS HCl Residual solvents, unreacted tris(hydroxymethyl)aminomethane USP/EP specifications
FTY720 HCl Decyl/heptyl/nonyl homologs (alkyl chain variants) ≤0.15% per USP
Target Compound Hypothetical: Trifluoroacetic acid byproducts, incomplete substitution intermediates Not established

Recommendations :

  • Explore trifluoromethyl analog synthesis using fluorinated intermediates.

Biological Activity

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of immunology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C4H10ClF3N2O2
  • Molecular Weight : 196.58 g/mol
  • CAS Number : 13404406

Synthesis

The synthesis of 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride involves various chemical reactions that introduce the trifluoromethyl group into the propane-1,3-diol framework. The compound can be synthesized through a series of steps including nucleophilic substitution and reduction reactions, which have been optimized for yield and purity.

Immunosuppressive Effects

Research indicates that compounds structurally related to 2-Amino-2-(trifluoromethyl)propane-1,3-diol exhibit significant immunosuppressive properties. A study highlighted that derivatives of this compound demonstrated a lymphocyte-decreasing effect in rat models, suggesting potential applications in organ transplantation as immunosuppressive agents . The mechanism appears to involve modulation of T-cell activity, which is critical for immune response regulation.

Enzymatic Inhibition

Another area of investigation is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit the mevalonate pathway, which is essential for cholesterol biosynthesis and other cellular processes in pathogenic organisms . This inhibition could lead to antibacterial or antifungal effects, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Immunosuppressive Activity

In a controlled study involving rat skin allografts, 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride was tested for its immunosuppressive effects. The results indicated a significant reduction in lymphocyte proliferation compared to control groups, supporting its potential use in transplant medicine .

Case Study 2: Antimicrobial Potential

A separate investigation focused on the antimicrobial properties of related compounds revealed that they effectively inhibited bacterial growth by targeting enzymes in the mevalonate pathway. This suggests that 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride may also possess similar properties, warranting further exploration in drug development for resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
ImmunosuppressionDecreased lymphocyte proliferation
Enzyme InhibitionPotential inhibition of mevalonate pathway
Antimicrobial ActivityInhibition of pathogenic bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.